4-(1-Methylcyclopentyl)phenol

Vue d'ensemble

Description

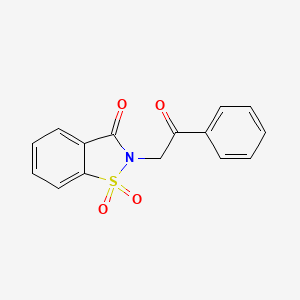

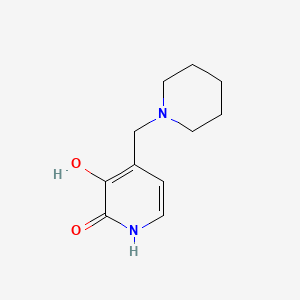

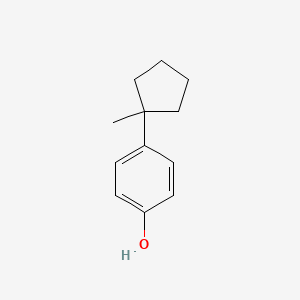

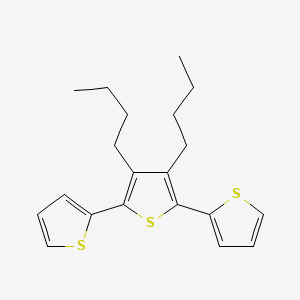

4-(1-Methylcyclopentyl)phenol is a chemical compound that is a derivative of phenol. It consists of a phenol group (an aromatic ring with a hydroxyl group) and a 1-methylcyclopentyl group .

Synthesis Analysis

The synthesis of substituted phenols like this compound can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol, using aqueous hydrogen peroxide as the oxidant . Another method involves nucleophilic aromatic substitution reactions, where one of the substituents in an aromatic ring is replaced by a nucleophile .Molecular Structure Analysis

The molecular formula of this compound is C12H16O . The structure consists of a phenol group attached to a 1-methylcyclopentyl group . The exact bond lengths and angles can be determined using techniques such as X-ray crystallography.Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions to yield quinones . The interactions between polyphenols and other food components can cause a multitude of problems in the analysis, including the generation of emulsions, sample turbidity, ion suppression in MS detection, blockage .Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids that turn dark brownish color when exposed to the atmosphere due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding . They are readily soluble in water due to their ability to form hydrogen bonds, but the solubility decreases with the addition of other hydrophobic groups in the ring .Applications De Recherche Scientifique

Cycloalkylation Reactions of Phenol

4-(1-Methylcyclopentyl)phenol is used in cycloalkylation reactions of phenol with 1-methylcyclopentene, utilizing catalysts like KU-23 and aluminum phenolate. The study explores the effects of kinetic parameters on the yield and selectivity of methylcyclopentyl phenols. Effective conditions for high yield and selectivity of para- and ortho-, ortho- (1-methylcyclopentyl) phenols are identified, with applications in efficient phenol production (Gasimova et al., 2021).

Investigation of Schiff Bases

Schiff bases involving phenol derivatives, such as this compound, are investigated for their prototropy and radical scavenging activities. These compounds have potential applications as therapeutic agents and ingredients in the medicinal and food industries. Studies include experimental and computational techniques analyzing their structural properties and radical scavenging potentials (Kaştaş et al., 2017).

Synthesis and Characterization of Schiff Bases

Novel ON donor Schiff bases involving phenol derivatives are synthesized and characterized. Their biological activities, including cytotoxicity and DNA protection against hydroxyl free radicals, are studied. These compounds find relevance in biochemistry and pharmaceutical research, particularly in understanding the interaction with DNA and their antioxidative properties (Shabbir et al., 2016).

Anti-Corrosion Potentials

Compounds bearing a phenol structure, such as this compound, are synthesized for studying their anti-corrosion properties. These compounds, including Schiff base compounds, show promise as corrosion inhibitors, particularly for applications in mild steel protection in acidic environments. The study offers insights into the molecular mechanisms of corrosion inhibition (Elemike et al., 2019).

Microextraction Techniques for Phenol Detection

Research includes the development of environmentally friendly solvent systems and extraction techniques for the detection of phenol compounds. Techniques like ultrasound-assisted emulsification microextraction are optimized for determining low concentrations of phenol in aqueous solutions, showing applications in environmental monitoring and analysis (Shariati et al., 2018).

Phenol Production in Escherichia coli

Studies on the fermentative production of phenol in Escherichia coli involve using enzymes like 4-hydroxybenzoate decarboxylase. This research provides a novel pathway for phenol production, with potential applications in biotechnology and the chemical industry. It demonstrates the importance of genetic engineering in developing efficient microbial production systems (Miao et al., 2015).

Aromatic C-H Bond Oxidation

Research on the design and use of cyclic peroxides for the direct hydroxylation of aromatic substrates, including phenol moieties, is significant. This area has applications in the synthesis of polymers and pharmaceuticals, highlighting the importance of developing new methods for functionalizing aromatic compounds (Pilevar et al., 2018).

Postharvest Treatment of Fruits

Studies on the application of 1-methylcyclopropene in postharvest peach treatment assess its impact on phenolics and antioxidant capacity. This research is relevant to food science, particularly in understanding how postharvest treatments can influence the nutritional content and shelf-life of fruits (Wu et al., 2018).

Biological Evaluation and DNA Interaction

Synthesis and characterization of 4-aminophenol derivatives include evaluating their antimicrobial and antidiabetic activities. The interaction of these compounds with human DNA is also explored, providing insights into their potential as anticancer agents (Rafique et al., 2022).

Antiplatelet Effect of 4-Methylcatechol

The antiplatelet effects of 4-methylcatechol are investigated, revealing its potential as a therapeutic agent for cardiovascular health. This research provides a deeper understanding of the role of dietary polyphenols and their metabolites in cardiovascular health (Hrubša et al., 2022).

Jujube Fruit Quality Maintenance

Research on applying 1-methylcyclopropene to maintain the postharvest quality and bioactive compounds of jujube fruit is significant in food technology. It demonstrates how treatment methods can preserve fruit quality and phytochemical compounds during storage (Ozturk et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research on the cycloalkylation reaction of phenol with 1-methylcyclopentene has shown promising results, with high yield and selectivity for para- and ortho- (1-methylcyclopentyl) phenols . This suggests potential future directions for the synthesis of 4-(1-Methylcyclopentyl)phenol and similar compounds.

Propriétés

IUPAC Name |

4-(1-methylcyclopentyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(8-2-3-9-12)10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDKIMZRWNYNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496794 | |

| Record name | 4-(1-Methylcyclopentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1562-25-0 | |

| Record name | 4-(1-Methylcyclopentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)